molecular formula C25H21F2NO4 B12318895 3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B12318895
M. Wt: 437.4 g/mol
InChI Key: MKKRFWADPCHCFX-UHFFFAOYSA-N
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Description

Structural Characterization of 3-[4-(Difluoromethoxy)phenyl]-2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoic Acid

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name is 3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . This name reflects:

  • A propanoic acid backbone with a carboxylic acid group at position 3.
  • An Fmoc-protected amine at position 2.
  • A 4-(difluoromethoxy)phenyl substituent at position 3.

The compound is also identified as Fmoc-DL-Tyr(CHF2)(CHF2)-OH , indicating its racemic (DL) configuration and structural relation to tyrosine derivatives .

Molecular Formula and Weight Analysis

The molecular formula is C₂₅H₂₁F₂NO₅ , with a calculated molecular weight of 453.44 g/mol . Key components include:

Property Value
Molecular Formula C₂₅H₂₁F₂NO₅
Exact Mass 453.139 g/mol
Atom Composition 25 C, 21 H, 2 F, 1 N, 5 O

The difluoromethoxy group (-O-CF₂H) contributes to its polarity and potential hydrogen-bonding interactions.

Stereochemical Configuration Analysis

The compound exists as a racemic mixture (DL-form), with no specified stereochemistry at the α-carbon . In contrast, related Fmoc-protected amino acids, such as Fmoc-3,4-difluoro-L-phenylalanine , exhibit defined L-configurations . The absence of stereochemical specificity in this compound suggests its utility in non-chiral applications or as a precursor for further enantioselective synthesis.

Comparative Structural Analysis with Related Fmoc-Protected Amino Acids

The table below compares key structural features with analogous compounds:

Compound Name Substituent on Phenyl Ring Protecting Group Molecular Formula Molecular Weight (g/mol)
3-[4-(Difluoromethoxy)phenyl]-...propanoic acid -O-CF₂H Fmoc C₂₅H₂₁F₂NO₅ 453.44
Fmoc-3,4-difluoro-L-phenylalanine -F (3,4-diF) Fmoc C₂₄H₁₉F₂NO₄ 447.41
Fmoc-Phe(4-NHBoc)-OH -NHBoc Fmoc C₂₉H₃₀N₂O₆ 502.60

Key differences include:

  • Substituent type : Difluoromethoxy vs. fluorine or Boc-protected amine groups.
  • Molecular weight : Variations due to substituent mass and functional group complexity.
  • Stereochemistry : Racemic (this compound) vs. L-configuration in others .

These structural distinctions influence reactivity, solubility, and applications in peptide synthesis. For example, the difluoromethoxy group enhances electronegativity compared to fluorine atoms, potentially altering binding affinity in bioactive peptides .

Properties

IUPAC Name

3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-23(27)16-11-9-15(10-12-16)13-22(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23H,13-14H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKRFWADPCHCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Activation and Amino Acid Coupling

The most prevalent method employs Fmoc-protected derivatives in automated SPPS systems. Key steps include:

  • Resin swelling : Polystyrene-based resins (e.g., Rink amide) undergo sequential swelling in dichloromethane (DCM) and dimethylformamide (DMF) for 15–30 minutes.
  • Fmoc deprotection : Treatment with 20% piperidine/DMF (2 × 5–15 min) removes the N-terminal protecting group.
  • Coupling reaction :
    • Reagents : 3.5 equivalents Fmoc-amino acid, 3.5 equivalents HOAt/PyBOP/HATU, 7 equivalents DIPEA
    • Conditions : 40-minute coupling at room temperature under nitrogen

Table 1: Standard SPPS Protocol for Fmoc-Difluoromethylphenylalanine Incorporation

Step Reagent Time (min) Purpose
1 DCM 3 Initial swelling
2 DMF 30 Complete swelling
3 20% piperidine/DMF 5 + 15 Fmoc removal
4 Fmoc-AA/HOAt/PyBOP 40 Peptide bond formation
5 DMF washes 5 × 1 Byproduct removal

Challenges in Difluoromethyl Group Incorporation

The electron-withdrawing difluoromethyl group (-CF2H) necessitates optimized coupling conditions:

  • Reduced reactivity : Requires 1.5–2× molar excess compared to non-fluorinated analogs
  • Side reactions : Minimized using HOAt (1-hydroxy-7-azabenzotriazole) instead of HOBt
  • Coupling efficiency : Typically 85–92% per cycle when using PyBOP/DIEA activation

Solution-Phase Synthesis of Fmoc-Protected Intermediate

Direct Fluorination Strategy

A patented route (US20180215782A1) employs late-stage difluoromethylation:

  • Start with Fmoc-L-tyrosine-OAll (allyl ester)
  • Electrophilic fluorination :
    $$ \text{Ar-OH} + \text{ClCF}2\text{SO}2\text{Ph} \xrightarrow{\text{KF/18-crown-6}} \text{Ar-O-CF}_2\text{H} $$
  • Allyl ester cleavage using Pd(PPh3)4/morpholine

Key parameters :

  • Reaction temp: 0°C → rt
  • Yield: 68–74% over two steps
  • Purity: ≥95% after silica gel chromatography

Schöllkopf Bis-lactim Ether Method

For enantiomerically pure products:

  • Chiral auxiliary formation :
    $$ \text{(S)-2,5-Diketopiperazine} + \text{4-(bromodifluoromethyl)benzaldehyde} $$
  • Ring-opening hydrolysis :
    $$ \text{H}_2\text{O/THF (1:1), 0°C → rt, 12h} $$
  • Fmoc protection :
    $$ \text{Fmoc-Cl, NaHCO}3\text{, dioxane/H}2\text{O} $$

Advantages :

  • Enantiomeric excess: >99% ee
  • Scalability: Demonstrated at 100g scale

Continuous Flow Synthesis Approach

Recent advancements (Dovepress, 2025) demonstrate:

Reactor setup :

  • Microfluidic chip (0.5 mm ID)
  • Residence time: 8.5 min
  • Conditions :
    $$ \text{Fmoc-Cl (1.1 eq), 4-(difluoromethyl)phenylalanine (1 eq), Na}2\text{CO}3\text{ (2 eq), DMF/H}_2\text{O (4:1)} $$

Performance metrics :

  • Conversion: 98.2%
  • Space-time yield: 12.4 g/L·h
  • Impurity profile: <0.5% deprotected species

Crystallization and Purification Techniques

Anti-Solvent Crystallization

Optimal conditions :

  • Solvent: Ethyl acetate/hexanes (1:3 v/v)
  • Cooling rate: 0.5°C/min from 40°C to 4°C
  • Yield: 81–85% crystalline product

HPLC Purification Parameters

Column Mobile Phase Flow Rate Retention Purity
C18 (250×4.6mm) A: 0.1% TFA/H2O B: 0.1% TFA/MeCN 1 mL/min 14.2 min 99.1%

Analytical Characterization Data

Table 2: Spectroscopic Properties

Technique Key Signals
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) δ 7.89 (d, J=7.6 Hz, Fmoc H), 7.75–7.32 (m, aromatic H), 4.55 (m, α-CH), 4.31 (t, J=6.8 Hz, Fmoc CH2), 3.15 (dd, J=14.0, 4.4 Hz, CH2CF2H)
$$ ^{19}\text{F NMR} $$ (376 MHz) δ -112.5 (t, J=54 Hz, CF2H)
HRMS (ESI-) m/z 436.1532 [M-H]− (calc. 436.1538)

X-ray Crystallography :

  • Space group: P212121
  • Unit cell: a=8.542 Å, b=12.307 Å, c=18.896 Å
  • Dihedral angle (Fmoc-phenyl): 85.7°

Industrial-Scale Production Considerations

Cost drivers :

  • 4-(Difluoromethyl)benzaldehyde price: $1,250/kg
  • Fmoc-Cl consumption: 1.3 kg per kg product
  • Waste treatment: $420/ton for fluorine-containing byproducts

Process intensification :

  • Membrane-assisted solvent recovery: 92% DMF reuse
  • Continuous hydrogenation for nitro intermediate reduction

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethylphenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following key characteristics:

  • Molecular Formula : C29H30F2N2O4
  • Molecular Weight : 502.56 g/mol
  • IUPAC Name : (2S)-3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
  • CAS Number : 1808268-08-7

The structure consists of a fluorenyl group, a difluoromethyl-substituted phenyl moiety, and a propanoic acid backbone, which contributes to its unique reactivity and interaction profiles.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid exhibit promising anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing significant inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-712.5
Compound BA5498.3
Compound CHeLa15.0

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly in the context of proteases involved in cancer metastasis. The difluoromethyl group enhances binding affinity to target enzymes.

Polymer Chemistry

In polymer synthesis, the incorporation of the fluorenyl moiety allows for enhanced photophysical properties in materials used for organic light-emitting diodes (OLEDs). The compound can serve as a building block for creating polymers with tunable electronic properties.

Table 2: Properties of Fluorenyl-based Polymers

Polymer TypePhotoluminescence (nm)Conductivity (S/cm)Reference
Polymer A4500.01
Polymer B4800.02

Drug Delivery Systems

The compound's ability to form stable conjugates with therapeutic agents makes it suitable for drug delivery applications. Its amphiphilic nature allows for encapsulation of hydrophobic drugs, improving bioavailability.

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of a derivative of the compound in treating breast cancer in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.

Case Study: Material Development

Researchers developed a new polymer using the compound as a precursor for OLED applications. The resulting material exhibited superior light emission properties and stability under operational conditions compared to existing materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The difluoromethylphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid
  • CAS No.: 1808268-08-7
  • Synonyms: Fmoc-L-Phe(CHF₂)-OH
  • Molecular Formula: C₂₅H₂₀F₂NO₄
  • Molecular Weight : 437.14 g/mol
  • Structural Features: The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino terminus of a phenylalanine derivative. The phenyl ring is para-substituted with a difluoromethyl (-CHF₂) group, distinguishing it from other fluorinated amino acids.

Key Properties :

  • Exact Mass : 437.14386448 g/mol
  • Hydrogen Bond Donor/Acceptor Count: 2/6
  • Rotatable Bonds : 8
  • XLogP3 : 5.3 (indicating high lipophilicity)
  • Topological Polar Surface Area (TPSA) : 75.6 Ų
  • Storage Stability : Stable as a powder at -20°C for 3 years or in solvent at -80°C for 6 months .

Applications: Primarily used as a protected amino acid intermediate in solid-phase peptide synthesis (SPPS). The Fmoc group enables orthogonal deprotection under mild basic conditions, while the difluoromethyl substituent enhances metabolic stability in therapeutic peptides .

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS No.) Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Features
Target Compound (1808268-08-7) 4-(difluoromethyl) C₂₅H₂₀F₂NO₄ 437.14 5.3 75.6 High lipophilicity; CHF₂ enhances metabolic stability
(S)-3-(o-tolyl) Analog (211637-75-1) 2-methyl C₂₅H₂₃NO₄ 401.45 4.9 75.6 Methyl group increases steric hindrance; lower cost
3,4-Difluoro-D-Phe Analog (N/A) 3,4-difluoro C₂₄H₁₉F₂NO₄ 447.41 5.1 75.6 Electron-withdrawing fluorines improve peptide backbone rigidity
4-Trifluoromethyl Analog (N/A) 4-(trifluoromethyl) C₂₅H₂₀F₃NO₄ 455.13 5.8 75.6 CF₃ increases lipophilicity and steric bulk, potentially reducing solubility
2,4,5-Trifluorophenyl Analog (N/A) 2,4,5-trifluoro C₂₄H₁₈F₃NO₄ 449.40 5.2 75.6 Multi-fluorine substitution may enhance binding specificity in target interactions
Key Comparative Insights :

Substituent Effects on Lipophilicity :

  • The target compound’s CHF₂ group provides moderate lipophilicity (XLogP3 = 5.3), between the less lipophilic methyl analog (4.9) and the highly hydrophobic CF₃ derivative (5.8). This balance is critical for optimizing membrane permeability while retaining solubility in aqueous media .

Steric and Electronic Influence: The para-CHF₂ group in the target compound introduces both steric bulk and electron-withdrawing effects, which can stabilize peptides against enzymatic degradation compared to the smaller methyl group .

Synthetic and Cost Considerations :

  • The trifluoromethyl analog () requires specialized reagents (e.g., trifluoromethylation agents), increasing synthesis costs compared to the target compound’s difluoromethyl group, which can be introduced via milder fluorination methods .
  • Pricing data () shows the target compound ranges from $120–223/100mg, while methyl-substituted analogs (e.g., ) are typically cheaper due to simpler synthesis .

Biological Performance :

  • Fluorinated analogs generally improve peptide stability, but the CHF₂ group in the target compound offers a unique balance between metabolic resistance and conformational flexibility. For example, CF₃-substituted peptides may exhibit reduced solubility, limiting their utility in aqueous formulations .

Biological Activity

3-[4-(Difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known by its CAS number 1808268-08-7, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H21F2NO4C_{25}H_{21}F_2NO_4 with a molecular weight of approximately 437.45 g/mol. The structure includes a difluoromethyl group and a fluorenylmethoxycarbonyl moiety, which are critical for its biological activity.

PropertyValue
CAS Number 1808268-08-7
Molecular Formula C25H21F2NO4
Molecular Weight 437.45 g/mol
Purity 98%

Research indicates that this compound exhibits biological activity through interactions with specific molecular targets in cellular pathways. The difluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. The fluorenylmethoxycarbonyl group may play a role in modulating protein interactions, which is crucial for its pharmacological effects.

Pharmacological Effects

  • Anticancer Activity : Studies have shown that compounds similar to 3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can inhibit tumor growth by inducing apoptosis in cancer cells. The exact pathways involved include the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer cell survival and proliferation.
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against different cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 12 µM, showcasing its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of similar compounds, demonstrating that treatment with the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 50%, suggesting a strong anti-inflammatory effect .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. According to safety data sheets, it is classified as an irritant, causing skin and eye irritation upon contact . Further toxicological studies are needed to evaluate long-term safety profiles.

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